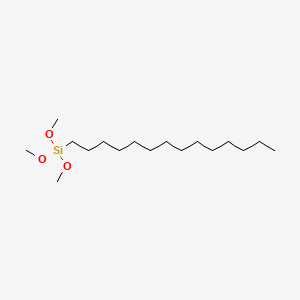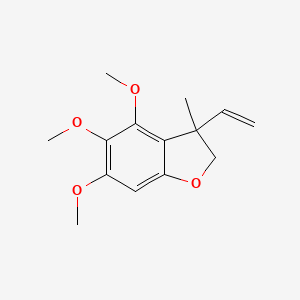
3,6,9,12,15,18,21-Heptaoxatricosanedioic acid
Descripción general
Descripción
3,6,9,12,15,18,21-Heptaoxatricosanedioic acid is a polyether compound with the molecular formula C16H30O11. It is characterized by the presence of multiple ether linkages and carboxylic acid groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid typically involves the stepwise addition of ethylene oxide to a diacid precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether structure. Common reagents used in the synthesis include ethylene oxide, diacid precursors, and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to handle ethylene oxide safely. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatricosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce polyether alcohols.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21-Heptaoxatricosanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex polyether compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in biodegradable polymers for medical implants.
Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid involves its interaction with molecular targets through its ether and carboxylic acid groups. These interactions can influence various biochemical pathways, making it a valuable compound in drug design and other applications.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15,18,21-Heptaoxadocosan-1-ol: Similar in structure but with different functional groups.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Another polyether compound with acetate groups.
Uniqueness
3,6,9,12,15,18,21-Heptaoxatricosanedioic acid is unique due to its specific combination of ether linkages and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other polyether compounds.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O11/c17-15(18)13-26-11-9-24-7-5-22-3-1-21-2-4-23-6-8-25-10-12-27-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYAZDYSJVSCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444209 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83824-29-7 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)










